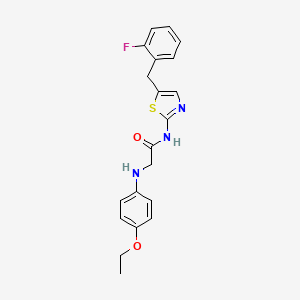

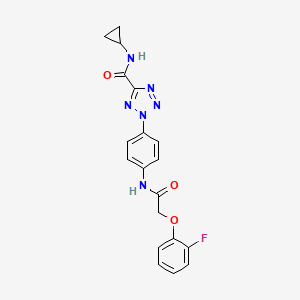

![molecular formula C22H22FN3O3S2 B2840360 2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 670273-49-1](/img/structure/B2840360.png)

2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as thieno[2,3-d]pyrimidines . These compounds are of interest in the field of medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The molecule also contains a prop-2-enyl (allyl) group, a fluorophenyl group, and a sulfanyl-acetamide group attached to the thieno[2,3-d]pyrimidine core .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the allyl group might undergo reactions typical of alkenes, such as addition reactions . The sulfanyl-acetamide group could potentially undergo hydrolysis or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications

Dual Inhibitors

Research has indicated that certain thieno[2,3-d]pyrimidine compounds demonstrate potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, a study highlighted a compound that emerged as a highly potent dual inhibitor, with significant implications for cancer therapy due to its inhibition of key enzymes in the folate pathway (Gangjee et al., 2008).

Molecular Structure and Interactions

Another study provided quantum chemical insights into the molecular structure and hydrogen-bonded interactions of a novel antiviral molecule related to the chemical family . The study analyzed its geometrical configuration, vibrational assignments, and drug-likeness, suggesting the molecule's potential in antiviral applications, particularly against SARS-CoV-2 (Mary et al., 2020).

Imaging and Radioligands

Compounds within this chemical class have been explored for their selectivity as radioligands for imaging the translocator protein (18 kDa) with PET, indicating their utility in neuroinflammation and neurodegenerative disease research (Dollé et al., 2008).

Interaction with Proteins

Research on p-hydroxycinnamic acid derivatives, including those related to the specified compound, investigated their fluorescence binding with bovine serum albumin (BSA), illuminating the potential for understanding protein-drug interactions and the biophysical characteristics of drug molecules (Meng et al., 2012).

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activities of thieno[2,3-d]pyrimidine derivatives, revealing some compounds with promising cytotoxic effects against various cancer cell lines. This suggests the potential therapeutic value of these compounds in cancer treatment (Horishny et al., 2021).

Safety and Hazards

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. This might include in vitro and in vivo studies to evaluate its efficacy and safety in relevant disease models . Additionally, studies could be conducted to optimize its structure for improved activity and reduced side effects .

properties

IUPAC Name |

2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S2/c1-2-9-26-21(28)19-17(14-5-7-15(23)8-6-14)12-30-20(19)25-22(26)31-13-18(27)24-11-16-4-3-10-29-16/h2,5-8,12,16H,1,3-4,9-11,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVDRUOGSCVAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC=C2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2840280.png)

![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)

![[3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2840287.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2840290.png)

![6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2840292.png)

![[(1,3-Dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2840294.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2840299.png)